molecular formula C12H17ClN2O B1597064 Piperazin-1-yl-o-tolyl-methanone hydrochloride CAS No. 691394-24-8

Piperazin-1-yl-o-tolyl-methanone hydrochloride

Cat. No.: B1597064
CAS No.: 691394-24-8
M. Wt: 240.73 g/mol
InChI Key: ARDVFPDZJANQRK-UHFFFAOYSA-N
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Description

Piperazin-1-yl-o-tolyl-methanone hydrochloride is a chemical compound characterized by its molecular structure, which includes a piperazine ring, an o-tolyl group, and a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperazin-1-yl-o-tolyl-methanone hydrochloride typically involves the reaction of piperazine with o-tolylmethanone under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and consistency. The reaction conditions are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Piperazin-1-yl-o-tolyl-methanone hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Piperazin-1-yl-o-tolyl-methanone hydrochloride has several scientific research applications:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

  • Medicine: Studied for its potential therapeutic applications, such as in the treatment of neurological disorders and inflammation.

  • Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • Piperazin-1-yl-methanone

  • Piperazin-1-yl-o-tolyl-methanone

  • Piperazin-1-yl-m-tolyl-methanone

Uniqueness: Piperazin-1-yl-o-tolyl-methanone hydrochloride is unique in its specific structural features, which contribute to its distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(2-methylphenyl)-piperazin-1-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c1-10-4-2-3-5-11(10)12(15)14-8-6-13-7-9-14;/h2-5,13H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDVFPDZJANQRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375163
Record name Piperazin-1-yl-o-tolyl-methanone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

691394-24-8
Record name Piperazin-1-yl-o-tolyl-methanone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 691394-24-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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